4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol . It is a Schiff base, which is a type of compound typically formed by the condensation of a primary amine with an active carbonyl compound . Schiff bases are known for their versatility and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves the condensation reaction between 4-chlorosalicylaldehyde and 2-methylaniline . The reaction is typically carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature for a specified period. The resulting Schiff base is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of solvents like ethanol and the application of purification techniques such as recrystallization or chromatography would be essential steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary amine and aldehyde from which the Schiff base was formed.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Industry: Utilized in the synthesis of various organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through its imino nitrogen and phenolic oxygen atoms, forming a square planar geometry around the metal ion . This coordination can enhance the compound’s biological activity, such as its antimicrobial properties, by disrupting microbial cell membranes or interfering with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its reactivity and the types of metal complexes it can form. The presence of the 2-methylphenyl group provides distinct steric and electronic properties compared to other similar Schiff bases, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
4-chloro-2-[(2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHOFWFSFFMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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